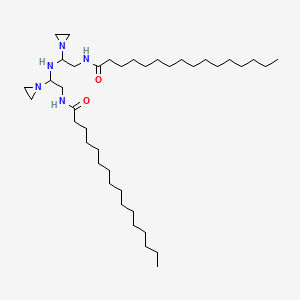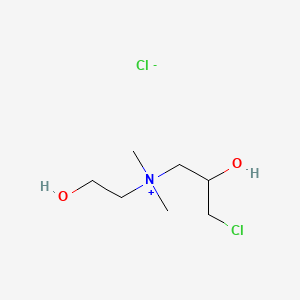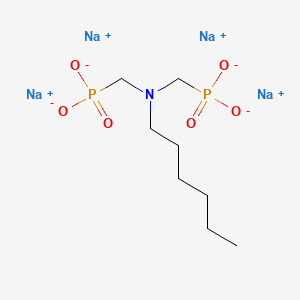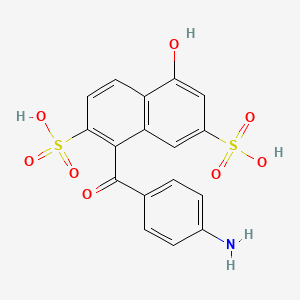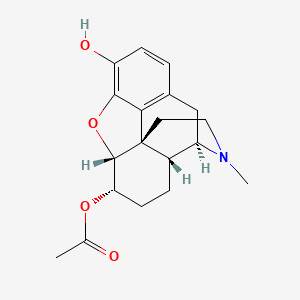
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate is a complex organic compound belonging to the morphinan class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate typically involves multiple steps, starting from simpler organic moleculesSpecific catalysts and reaction conditions, such as temperature and pH, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent derivative used for its analgesic and antitussive effects.
Oxycodone: A semi-synthetic derivative with strong analgesic effects.
Uniqueness
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate is unique due to its specific structural features, such as the epoxy and hydroxy groups, which contribute to its distinct pharmacological profile. These structural differences can result in variations in potency, efficacy, and side effects compared to other similar compounds .
Properties
CAS No. |
66641-10-9 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |
InChI |
InChI=1S/C19H23NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3,5,12-13,15,18,22H,4,6-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 |
InChI Key |
QSMMSROGHQAUSB-SSTWWWIQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



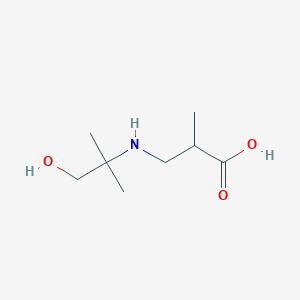
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

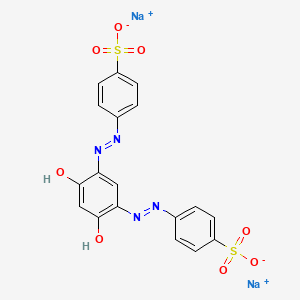
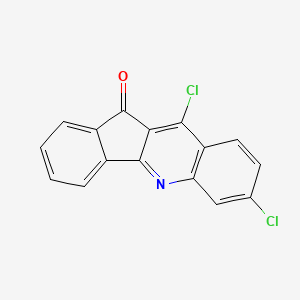
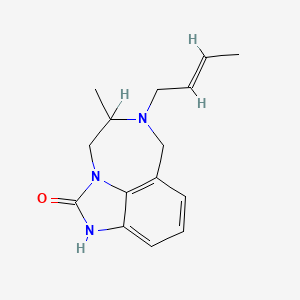
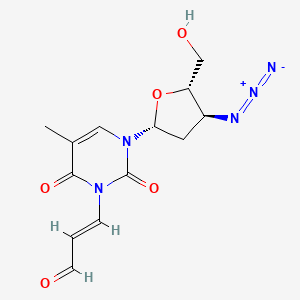
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
